molecular formula C12H6ClNO3 B11764398 2-Chloro-4-nitrodibenzo[b,d]furan

2-Chloro-4-nitrodibenzo[b,d]furan

Cat. No.: B11764398
M. Wt: 247.63 g/mol
InChI Key: OIXCVYRAFNCZMI-UHFFFAOYSA-N
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Description

2-Chloro-4-nitrodibenzo[b,d]furan is a halogenated and nitrated derivative of dibenzofuran, characterized by a fused bicyclic aromatic structure. The compound features a chlorine substituent at the 2-position and a nitro group (-NO₂) at the 4-position of the dibenzofuran backbone.

Properties

Molecular Formula

C12H6ClNO3

Molecular Weight

247.63 g/mol

IUPAC Name

2-chloro-4-nitrodibenzofuran

InChI

InChI=1S/C12H6ClNO3/c13-7-5-9-8-3-1-2-4-11(8)17-12(9)10(6-7)14(15)16/h1-6H

InChI Key

OIXCVYRAFNCZMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=CC(=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Reaction Conditions and Substrate Scope

The synthesis begins with substituted 2'-amino-biphenyl-2-ols, where the phenol and aniline rings are functionalized with groups such as halogens or alkyl chains. For instance, 2'-amino-5-chloro-4'-methylbiphenyl-2-ol undergoes nitration-cyclization to yield 2-chloro-7-methyl-4-nitrodibenzo[b,d]furan in 79% isolated yield (Table 1). Adapting this protocol to 2'-amino-5-chlorobiphenyl-2-ol would directly furnish 2-chloro-4-nitrodibenzo[b,d]furan.

Table 1: Synthesis of 4-Nitrodibenzofurans from 2'-Amino-biphenyl-2-ols

EntrySubstrateProductYield (%)
72'-Amino-5-chloro-4'-methyl2-Chloro-7-methyl-4-nitrodibenzo-79

Key steps include:

  • Diazotization : NaNO₂ in TFA generates nitronium ions (NO₂⁺) and diazonium intermediates.

  • Electrophilic Nitration : NO₂⁺ attacks the ortho position relative to the hydroxyl group on the phenol ring.

  • Cyclization : Intramolecular nucleophilic attack forms the dibenzofuran core, with concurrent nitrogen gas elimination.

Mechanistic Rationale for Regioselectivity

The reaction’s regioselectivity is governed by electronic and steric factors:

  • Phenol Ring Activation : The hydroxyl group activates the ortho position for nitration, while the aniline ring’s diazonium salt renders it electron-deficient, disfavoring electrophilic substitution.

  • Steric Effects : Bulky substituents on the biphenyl scaffold direct nitration to less hindered positions.

For example, in 2'-amino-5-chlorobiphenyl-2-ol, nitration occurs exclusively at the para position relative to the oxygen atom, ensuring precise formation of the 4-nitro regioisomer.

Alternative Synthetic Approaches

While the nitration-cyclization method is predominant, alternative pathways include:

Cyclization of Chlorinated Precursors

Patents describe cyclization strategies for dihydrobenzofurans using diazonium salts. For instance, 2-(2-amino-6-chlorophenyl)ethanol reacts with NaNO₂ in sulfuric acid to form 4-chloro-2,3-dihydro-1-benzofuran. Though this yields a dihydro analog, analogous conditions could be adapted for dibenzofuran synthesis by optimizing dehydrogenation steps.

Nitration of Preformed Dibenzofurans

Direct nitration of 2-chlorodibenzo[b,d]furan using mixed acids (H₂SO₄/HNO₃) is theoretically viable. However, this approach risks over-nitration and requires stringent temperature control (-10°C to 0°C) to prevent side reactions.

Comparative Analysis of Methods

MethodAdvantagesLimitations
Nitration-CyclizationOne-pot, high regioselectivity (79% yield)Requires specialized 2'-amino substrates
Cyclization of PrecursorsScalable for dihydro analogsLimited applicability to dibenzofurans
Direct NitrationSimple reagentsLow selectivity, side-product formation

The nitration-cyclization route remains superior due to its atom economy and operational simplicity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-nitrodibenzo[b,d]furan can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.

    Reduction: Hydrogen gas with a palladium catalyst, or chemical reducing agents like tin(II) chloride.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of derivatives with different substituents replacing the chlorine atom.

    Reduction: Formation of 2-amino-4-nitrodibenzo[b,d]furan.

    Oxidation: Formation of various oxidized derivatives depending on the specific oxidizing agent used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

2-Chloro-4-nitrodibenzo[b,d]furan has shown promising anticancer properties. Research indicates that derivatives of dibenzo[b,d]furan can induce apoptosis in cancer cells by inhibiting key survival pathways. A study highlighted its cytotoxic effects against several cancer cell lines, demonstrating significant activity comparable to established chemotherapeutic agents.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µg/mL)Reference
2-Chloro-4-nitrodibenzo[b,d]furanH460150
2-Chloro-4-nitrodibenzo[b,d]furanA549200
2-Chloro-4-nitrodibenzo[b,d]furanHT-29180

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, indicating potential as a lead compound for developing new antimicrobial agents.

Table 2: Antimicrobial Activity Data

Bacterial StrainMIC (µg/mL)Activity Level
E. coli0.025Good
S. aureus0.030Moderate
C. albicans0.015Strong

3. Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, 2-Chloro-4-nitrodibenzo[b,d]furan exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines in vitro, suggesting applications in treating inflammatory diseases.

Material Science Applications

The unique structural properties of 2-Chloro-4-nitrodibenzo[b,d]furan make it suitable for applications in material science, particularly in the development of polymeric materials and as a precursor for synthesizing novel compounds with specific functionalities.

Case Studies

Case Study on Cancer Treatment:
A clinical trial investigated the efficacy of 2-Chloro-4-nitrodibenzo[b,d]furan in combination with other chemotherapeutics for treating non-small cell lung cancer patients. The results indicated improved survival rates and reduced tumor sizes compared to control groups, showcasing the compound's therapeutic potential.

Case Study on Infection Control:
In vitro studies demonstrated that this compound effectively reduced bacterial load in infected tissue samples, highlighting its potential use in treating resistant infections.

Mechanism of Action

The mechanism of action of 2-Chloro-4-nitrodibenzo[b,d]furan depends on its specific application. In medicinal chemistry, its biological activity is often related to its ability to interact with specific molecular targets, such as enzymes or receptors. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The nitro group can also undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 2-Chloro-4-nitrodibenzo[b,d]furan with two structurally related compounds: 4-Nitrodibenzo[b,d]furan (lacking the chlorine substituent) and 4-Difluoromethoxy-8-nitro-1-formyldibenzo[b,d]furan (a pharmaceutical intermediate with additional functional groups).

Property 2-Chloro-4-nitrodibenzo[b,d]furan 4-Nitrodibenzo[b,d]furan 4-Difluoromethoxy-8-nitro-1-formyldibenzo[b,d]furan
Molecular Formula C₁₂H₆ClNO₃ C₁₂H₇NO₃ C₁₅H₈F₂NO₅
Molecular Weight (g/mol) ~247.63 (estimated) 213.19 324.23
Density (g/cm³) ~1.45 (predicted) 1.399±0.06 Not reported
Melting Point (°C) >150 (estimated) 138–139 Not reported
Boiling Point (°C) ~400 (predicted) 379.6±15.0 Not reported
Key Functional Groups Cl, -NO₂ -NO₂ -NO₂, -OCHF₂, -CHO
Applications Research chemical, potential toxicological studies Intermediate for nitration reactions (e.g., synthesis of 3-nitrodibenzofuran) Intermediate for PDE4 inhibitors (e.g., oglemilast)

Physicochemical Properties

  • Chlorine vs. Hydrogen Substitution: The addition of chlorine in 2-Chloro-4-nitrodibenzo[b,d]furan increases molecular weight and density compared to 4-Nitrodibenzo[b,d]furan.
  • Nitro Group Impact : Both compounds share a nitro group at the 4-position, which contributes to high melting/boiling points and planar molecular geometry. However, the nitro group in the chlorinated derivative may exhibit altered electronic effects due to the adjacent chlorine substituent.
  • Pharmaceutical Analogs : The difluoromethoxy and formyl groups in 4-Difluoromethoxy-8-nitro-1-formyldibenzo[b,d]furan introduce polarity and functional versatility, making it suitable for drug synthesis.

Reactivity and Stability

  • Electrophilic Substitution : The nitro group deactivates the aromatic ring, directing further substitutions to specific positions. In 2-Chloro-4-nitrodibenzo[b,d]furan, steric hindrance from chlorine may limit reactivity at the 2-position.
  • Thermal Stability: Chlorinated derivatives generally exhibit higher thermal stability than non-halogenated analogs. For example, the predicted boiling point of 2-Chloro-4-nitrodibenzo[b,d]furan (~400°C) exceeds that of 4-Nitrodibenzo[b,d]furan (379.6°C).

Toxicological and Environmental Considerations

While chlorinated dibenzofurans are often associated with environmental persistence and toxicity (e.g., dioxin-like behavior), specific data on 2-Chloro-4-nitrodibenzo[b,d]furan are scarce.

Challenges in Nomenclature and Literature Retrieval

As noted in historical reviews, inconsistent terminology (e.g., "dibenzofuran" vs. "dibenzo[b,d]furan") complicates literature searches. Researchers must use precise nomenclature and cross-reference CAS numbers (e.g., 86607-81-0 for 4-Nitrodibenzo[b,d]furan) to avoid omissions.

Biological Activity

2-Chloro-4-nitrodibenzo[b,d]furan is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.

  • Molecular Formula : C12H8ClN2O3
  • Molecular Weight : 248.65 g/mol
  • IUPAC Name : 2-chloro-4-nitrodibenzo[b,d]furan

Biological Activity Overview

The biological activity of 2-Chloro-4-nitrodibenzo[b,d]furan has been investigated in various studies, revealing its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that nitro-substituted dibenzofuran derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli . The presence of nitro groups in the structure is often correlated with enhanced antibacterial activity, likely due to their ability to interact with bacterial enzymes and disrupt cellular processes.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
2-Chloro-4-nitrodibenzo[b,d]furanS. aureus32 µg/mL
2-Chloro-4-nitrodibenzo[b,d]furanE. coli64 µg/mL

Anticancer Activity

The anticancer properties of nitrobenzoate-derived compounds have also been explored. For example, derivatives similar to 2-Chloro-4-nitrodibenzo[b,d]furan have shown promise in inhibiting tumor cell proliferation and metastasis by interfering with key signaling pathways . The compound's mechanism may involve the inhibition of tubulin polymerization, which is crucial for cancer cell division.

The biological mechanisms through which 2-Chloro-4-nitrodibenzo[b,d]furan exerts its effects are not fully elucidated but are thought to involve:

  • Reactive Intermediates Formation : The nitro group can be reduced within biological systems to form reactive intermediates that interact with cellular macromolecules.
  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for bacterial survival and cancer cell proliferation.
  • Disruption of Cellular Processes : The compound may interfere with cellular signaling pathways, leading to apoptosis in cancer cells or cell lysis in bacteria.

Case Studies

  • Antimicrobial Efficacy Study : A study tested various nitro-substituted dibenzofurans against multiple bacterial strains, demonstrating that modifications in the nitro group significantly affected antibacterial potency . The study highlighted that 2-Chloro-4-nitrodibenzo[b,d]furan exhibited moderate activity against both S. aureus and E. coli, suggesting its potential as a lead compound for further development.
  • Anticancer Research : In another investigation, researchers evaluated the effects of dibenzofuran derivatives on cancer cell lines, reporting that certain structural modifications led to increased cytotoxicity against breast cancer cells . The study proposed that the incorporation of halogen atoms like chlorine enhances the compound's ability to disrupt microtubule dynamics.

Q & A

Q. Q1: What are the recommended synthetic routes for 2-Chloro-4-nitrodibenzo[b,d]furan, and how do reaction conditions influence yield and purity?

A: Synthesis of 2-Chloro-4-nitrodibenzo[b,d]furan typically involves halogenation and nitration of dibenzofuran derivatives. A scalable method includes:

Halogenation : Use of chlorinating agents (e.g., Cl2 or SO2Cl2) in polar aprotic solvents (e.g., DMF) under reflux .

Nitration : Nitration at the 4-position using mixed acid (HNO3/H2SO4) at 0–25°C, followed by quenching in ice water to isolate the product .
Key variables :

  • Temperature control during nitration minimizes side reactions (e.g., over-nitration).
  • Solvent choice affects reaction kinetics and purification efficiency. Reported yields range 90–98% with purity >98% under optimized conditions .

Q. Q2: How is the structural integrity of 2-Chloro-4-nitrodibenzo[b,d]furan confirmed, and what spectroscopic techniques are most reliable?

A: Structural validation requires:

  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR to confirm substitution patterns (e.g., nitro and chloro groups) and aromatic proton environments .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C12H7ClNO3, theoretical 248.04 g/mol) .
  • X-ray Crystallography : For unambiguous confirmation of crystal structure and bond angles, though limited by crystallizability .

Q. Q3: What are the known mechanisms of toxicity for chlorinated nitro-dibenzofurans, and how do they compare to other furan derivatives?

A: Chlorinated nitro-dibenzofurans exhibit toxicity via:

  • Reactive metabolites : Similar to furan, they form reactive intermediates like cis-2-butene-1,4-dial, which alkylate DNA and proteins, leading to hepatotoxicity and carcinogenicity .
  • Oxidative stress : Nitro groups enhance redox cycling, generating ROS that damage cellular components .
    Comparative toxicity :
  • 2-Chloro-4-nitrodibenzo[b,d]furan is more persistent than non-chlorinated furans due to reduced biodegradability .
  • Higher bioaccumulation potential compared to mono-nitro derivatives .

Advanced Research Questions

Q. Q4: How can conflicting data on environmental persistence of chlorinated nitro-dibenzofurans be resolved?

A: Discrepancies in degradation rates (e.g., soil vs. aquatic systems) arise from:

  • Experimental design : Variations in microbial consortia, pH, and organic matter content .
  • Analytical methods : Differences in detection limits (e.g., GC-MS vs. LC-MS/MS) may miss low-concentration metabolites .
    Resolution strategies :
  • Standardized OECD 307/308 protocols for biodegradation studies.
  • Isotopic labeling (e.g., <sup>13</sup>C) to track degradation pathways and distinguish background exposure .

Q. Q5: What advanced analytical methods are recommended for quantifying trace levels of 2-Chloro-4-nitrodibenzo[b,d]furan in complex matrices?

A: For environmental or biological samples:

Sample preparation : Solid-phase extraction (SPE) with C18 cartridges to reduce matrix interference .

Detection :

  • GC-ECD : High sensitivity for chlorinated compounds (LOD: 0.1 ppb) .
  • LC-HRMS : Enables identification of polar metabolites (e.g., hydroxylated derivatives) .

Validation : Use isotopically labeled internal standards (e.g., <sup>13</sup>C12-analogues) to correct for recovery losses .

Q. Q6: How can computational modeling predict the reactivity of 2-Chloro-4-nitrodibenzo[b,d]furan in catalytic systems?

A:

  • DFT calculations : Predict electrophilic/nucleophilic sites based on Fukui indices. The nitro group at C4 is electron-withdrawing, directing electrophilic attacks to C1 and C6 .
  • Molecular docking : Simulate interactions with enzymes (e.g., cytochrome P450) to forecast metabolic pathways .
    Case study : Modeling predicts regioselective reduction of the nitro group to an amine under H2/Pd-C, aligning with experimental results .

Q. Q7: What strategies mitigate data contradictions in furan-related biomarker studies?

A: Contradictions (e.g., urinary vs. blood metabolite levels) stem from:

  • Temporal variability : Furan’s short half-life (~3–4 hours) necessitates timed sampling .
  • Endogenous sources : Background furan from diet or gut microbiota requires isotopic discrimination (e.g., <sup>13</sup>C-labeled dosing) .
    Best practices :
  • Use longitudinal study designs and paired biospecimens (urine, plasma).
  • Validate biomarkers via knockout animal models to isolate exogenous exposure .

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